Cas no 152135-65-4 ((3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one)
![(3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one structure](https://de.kuujia.com/scimg/cas/152135-65-4x500.png)
152135-65-4 structure
Produktname:(3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one
CAS-Nr.:152135-65-4
MF:C25H24O5
MW:404.455067634583
CID:171071
(3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2H,6H,10H-Cyclopropa[4,5]furo[2,3-h]pyrano[2,3-f]-1-benzopyran-6-one,3,4,9a,10a-tetrahydro-4-hydroxy-2,3,10,10-tetramethyl-8-phenyl-,(2R,3R,4S,9aR,10aS)-
- 2H,6H,10H-Cyclopropa[4,5]furo[2,3-h]pyrano[2,3-f]-1-benzopyran-6-one,3,4,9a,10a-tetrahydro-4-hydroxy-2,3,10,10-tetramethyl-8-
- 2H,6H,10H-Cyclopropa[4,5]furo[2,3-f]pyrano[2,3-h][1]benzopyran-6-one,3,4,9a,10a-tetrahydro-4-hydroxy-2,3,10,10-tetramethyl-8-phenyl-, [2R-(2a,3a,4a,9aa,10aa)]-
- 2H,6H,10H-Cyclopropa[4,5]furo[2,3-f]pyrano[2,3-h][1]benzopyran-6-one,3,4,9a,10a-tetrahydro-4-hydroxy-2,3,10,10-tetramethyl-8-phenyl-,(2R,3R,4S,9aR,10aS)- (9CI)
- Inophyllum G 1
- NDJILOHYAHLIPO-CTKLGVQLSA-
- BDBM50029984
- (3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.0
- (3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one
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- Inchi: 1S/C25H24O5/c1-11-12(2)28-23-17-19-24(25(19,3)4)30-21(17)16-14(13-8-6-5-7-9-13)10-15(26)29-22(16)18(23)20(11)27/h5-12,19-20,24,27H,1-4H3/t11-,12+,19-,20-,24+/m0/s1
- InChI-Schlüssel: NDJILOHYAHLIPO-CTKLGVQLSA-N
- Lächelt: O1C2C3C(C4C=CC=CC=4)=CC(=O)OC=3C3[C@H]([C@@H](C)[C@@H](C)OC=3C=2[C@H]2[C@@H]1C2(C)C)O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 1
- Komplexität: 768
- Topologische Polaroberfläche: 65
(3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one Verwandte Literatur
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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